![molecular formula C17H21NO2 B2952110 (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone CAS No. 2416233-63-9](/img/structure/B2952110.png)
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidinyl group (a six-membered ring with one nitrogen and five carbon atoms), and a bicyclic hexane structure with an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic hexane structure, the introduction of the phenyl group, and the attachment of the piperidinyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The phenyl group is a planar, aromatic ring, while the piperidine ring is a saturated, non-aromatic ring. The bicyclic hexane structure introduces additional complexity, especially because it contains an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might participate in reactions involving the nitrogen atom. The bicyclic hexane structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxygen and nitrogen atoms might increase its solubility in polar solvents. The compound’s boiling and melting points, density, and other properties could be predicted using computational chemistry methods .作用機序
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone is thought to work by binding to specific proteins in the body. This binding can alter the behavior of these proteins, leading to changes in cellular processes. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of certain signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In laboratory studies, the compound has been shown to affect the behavior of certain proteins in the body, leading to changes in cellular processes. This compound has also been found to have an impact on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone for lab experiments is its potential as a tool for investigating the role of specific proteins in the body. The compound has been found to interact with certain proteins in a way that allows researchers to study their function and behavior. However, there are also limitations to the use of this compound in lab experiments. The compound is complex to synthesize and requires specialized equipment and technical expertise. Additionally, the exact mechanism of action of this compound is still being studied, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research involving (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone. One area of research that is currently being explored is the compound's potential as a therapeutic agent. This compound has been found to have anti-inflammatory properties, which could make it a promising treatment for a range of conditions. Additionally, the compound's ability to interact with specific proteins in the body could make it a useful tool for investigating the underlying mechanisms of various biological processes. Further research is needed to fully understand the potential applications of this compound.
合成法
The synthesis of (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and the process involves several key steps including the formation of a bicyclic intermediate, which is then used to form the final product. The synthesis of this compound is a complex process that requires a high level of technical expertise and specialized equipment.
科学的研究の応用
(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone has been studied for its potential applications in scientific research. One area of research that has been explored is the compound's potential as a tool for investigating the role of certain proteins in the body. This compound has been found to interact with specific proteins in a way that allows researchers to study their function and behavior. This has the potential to lead to a better understanding of the underlying mechanisms of various biological processes.
Safety and Hazards
特性
IUPAC Name |
(4-phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16(18-9-5-2-6-10-18)15-14-11-17(15,12-20-14)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVDUVQPWOOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2C3CC2(CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)



![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)
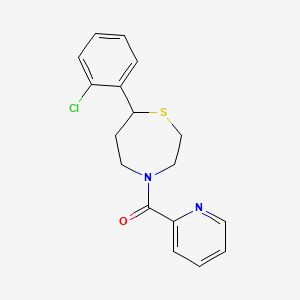
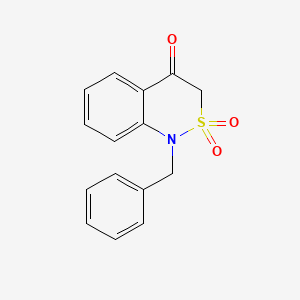
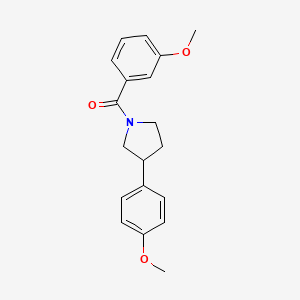

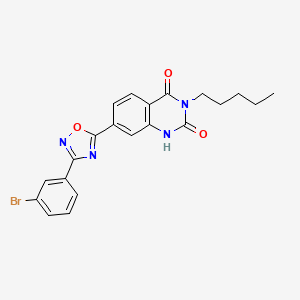
![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)
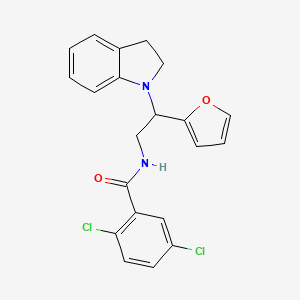
![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)
![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)
